molecular formula C13H20IN3 B6895269 N-benzyl-N'-methylpyrrolidine-1-carboximidamide;hydroiodide

N-benzyl-N'-methylpyrrolidine-1-carboximidamide;hydroiodide

Cat. No.: B6895269
M. Wt: 345.22 g/mol
InChI Key: LKBSIXUZBWNUSY-UHFFFAOYSA-N
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Description

N-benzyl-N’-methylpyrrolidine-1-carboximidamide;hydroiodide is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring. The hydroiodide form indicates that the compound is in its salt form, combined with hydroiodic acid.

Properties

IUPAC Name

N-benzyl-N'-methylpyrrolidine-1-carboximidamide;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3.HI/c1-14-13(16-9-5-6-10-16)15-11-12-7-3-2-4-8-12;/h2-4,7-8H,5-6,9-11H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBSIXUZBWNUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(NCC1=CC=CC=C1)N2CCCC2.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-methylpyrrolidine-1-carboximidamide typically involves the reaction of N-methylpyrrolidine with benzylamine and a suitable carboximidamide precursor. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The hydroiodide salt is then formed by reacting the free base with hydroiodic acid.

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis method, where all reactants are combined in a single reaction vessel. This method is advantageous as it reduces the number of purification steps and increases overall yield. Catalysts such as copper or nickel-modified ZSM-5 can be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-methylpyrrolidine-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-benzyl-N’-methylpyrrolidine-1-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N’-methylpyrrolidine-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with receptor binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    N-methylpyrrolidine: A simpler analog that lacks the benzyl and carboximidamide groups.

    N-benzylpyrrolidine: Similar structure but without the N’-methyl and carboximidamide groups.

    N-methylpyrrolidine-1-carboximidamide: Lacks the benzyl group.

Uniqueness

N-benzyl-N’-methylpyrrolidine-1-carboximidamide is unique due to the presence of both benzyl and carboximidamide groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in research and industry .

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